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molecular formula C5H3BrO2 B2642810 5-Bromofuran-3-carbaldehyde CAS No. 63387-54-2

5-Bromofuran-3-carbaldehyde

Cat. No. B2642810
M. Wt: 174.981
InChI Key: OWXSOKNTAUZADN-UHFFFAOYSA-N
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Patent
US05059611

Procedure details

n-Butyl lithium (a 1.6M solution in hexane; 31.0 ml, 49.7 mmol) was added dropwise to a solution of morpholine (4.33 ml, 49.7 mmol; freshly distilled from barium oxide) in tetrahydrofuran at -78° under argon. After 15 minutes, a solution of 5-bromo-3-furaldehyde (7.5 g, 49.7 mmol) in tetrahydrofuran was added dropwise. Stirring was continued for 30 min. and n-butyl lithium (a 1.6M solution in hexane; 46.6 ml, 74.5 mmol) was added dropwise. After 1 hour at -78°, chlorotrimethylsilane (18.9 ml, 149 mmol) was added and stirring continued while the cooling bath attained room temperature. The reaction mixture was quenched with 10% hydrochloric acid and the phases were separated. The aqueous phase was stirred, in the presence of ethyl ether (30 ml), with 10% hydrochloric acid at 0° C. for 1/2 hour. The organic phases were combined, washed (brin), dried (magnesium sulfate) and evaporated down. The residue was distilled under vacuum to give the title aldehyde as a colorless oil b.p. 48°-50°/0.25 torr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
18.9 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C([Li])CCC.N1CCOCC1.Br[C:13]1[O:17][CH:16]=[C:15]([CH:18]=[O:19])[CH:14]=1.Cl[Si:21]([CH3:24])([CH3:23])[CH3:22]>CCCCCC.O1CCCC1>[CH3:22][Si:21]([CH3:24])([CH3:23])[C:13]1[O:17][CH:16]=[C:15]([CH:18]=[O:19])[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Five
Name
Quantity
7.5 g
Type
reactant
Smiles
BrC1=CC(=CO1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Seven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
18.9 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
freshly distilled from barium oxide) in tetrahydrofuran at -78° under argon
WAIT
Type
WAIT
Details
was continued for 30 min.
Duration
30 min
ADDITION
Type
ADDITION
Details
46.6 ml, 74.5 mmol) was added dropwise
WAIT
Type
WAIT
Details
After 1 hour at -78°
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
continued while the cooling bath attained room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 10% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the phases were separated
STIRRING
Type
STIRRING
Details
The aqueous phase was stirred, in the presence of ethyl ether (30 ml), with 10% hydrochloric acid at 0° C. for 1/2 hour
Duration
0.5 h
WASH
Type
WASH
Details
washed (brin)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated down
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C[Si](C1=CC(=CO1)C=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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